molecular formula (C2H3OR)nwhere R = H or COCH3<br>(CH2CHOH-)n<br>CH2CHOH<br>C2H4O B147449 Polyvinyl alcohol CAS No. 9002-89-5

Polyvinyl alcohol

Cat. No.: B147449
CAS No.: 9002-89-5
M. Wt: 44.05 g/mol
InChI Key: IMROMDMJAWUWLK-UHFFFAOYSA-N
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Description

Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer prized in research for its exceptional film-forming ability, biocompatibility, and tunable physicochemical properties . It is produced not from a monomer but via the hydrolysis of polyvinyl acetate, with the degree of hydrolysis determining key characteristics like crystallinity and solubility . In biomedical research, PVA's low toxicity and protein adhesion make it invaluable. It is a key component in ophthalmic lubricants for dry eye treatment , a material for cartilage and orthopedic applications , and a base for hydrogels used in wound dressings, drug delivery systems, and tissue engineering scaffolds . Beyond medicine, PVA is a critical material for environmental engineering, serving as a matrix in membranes for pervaporation separation processes and in adsorbent composites for removing heavy metals from wastewater . Its utility extends to the fabrication of polarizing films for liquid crystal displays (LCDs) , as a robust adhesive and coating agent , and as a water-soluble support material in 3D printing . This combination of versatility, safety, and processability makes PVA a fundamental polymer for advancing innovation across scientific disciplines. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H4O/c1-2-3/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMROMDMJAWUWLK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH2CHOH, C2H4O
Record name ethenol
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Related CAS

9002-89-5, 25067-41-8, 27101-67-3
Record name Poly(vinyl alcohol)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethenol, homopolymer, isotactic
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethenol, homopolymer, syndiotactic
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8051467
Record name Vinyl alcohol
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Molecular Weight

44.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

557-75-5, 9002-89-5
Record name Vinyl alcohol
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Record name POLYVINYL ALCOHOL
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Record name Vinyl alcohol
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Record name Vinyl alcohol
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Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of different dosages of PVA in animal models. It is known that PVA is used in a variety of medical applications due to its biocompatibility and low toxicity.

Transport and Distribution

PVA is a water-soluble polymer, which suggests that it can be transported and distributed within cells and tissues via aqueous channels. Specific transporters or binding proteins that interact with PVA have not been identified yet.

Biological Activity

Polyvinyl alcohol (PVA) is a synthetic polymer widely recognized for its biocompatibility and biodegradability, making it a valuable material in various biomedical applications. This article explores the biological activity of PVA, focusing on its antibacterial properties, cytotoxicity, and potential applications in drug delivery and tissue engineering.

Overview of this compound

PVA is a water-soluble synthetic polymer characterized by its excellent film-forming properties, high tensile strength, and resistance to oils and solvents. Its structure consists of repeating vinyl alcohol units, which can form hydrogen bonds with water, enhancing its solubility and interaction with biological systems.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of PVA-based composites, particularly when combined with other materials such as silver nanoparticles (Ag NPs) and chitosan.

Case Studies

  • PVA/Chitosan Nanofibers :
    • A study fabricated electrospun nanofibers from PVA blended with chitosan. The resulting nanofibers exhibited significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli bacteria. The incorporation of chitosan enhanced the antibacterial properties due to its inherent bioactivity .
  • PVA/Ag NPs Hydrogels :
    • A hydrogel composed of PVA and lignin-stabilized Ag NPs demonstrated superior antibacterial effects. The hydrogel showed a reduction in bacterial viability by approximately 20% against E. coli within 6 hours of exposure, indicating a time-dependent antibacterial mechanism .
  • PVA/Starch/Chitosan Films :
    • Bio-nanocomposite films made from PVA, starch, and chitosan exhibited enhanced antibacterial properties against S. aureus. These films maintained a survival rate of fibroblast cells above 84%, demonstrating their potential for safe applications in food packaging .

Cytotoxicity Evaluations

Cytotoxicity studies are essential to assess the biocompatibility of PVA-based materials. For instance:

  • PVA/PEG/HACC Hydrogel :
    • In vitro tests revealed that the PVA/PEG/HACC hydrogel had a cell viability rate of approximately 95% when tested on MC3T3-E1 cells. The apoptosis rate was about 2.3%, confirming that this composite is biocompatible and suitable for biomedical applications .

Mechanisms of Biological Activity

The biological activity of PVA can be attributed to several mechanisms:

  • Electrostatic Interactions : The presence of hydroxyl groups in PVA facilitates hydrogen bonding and electrostatic interactions with bacterial membranes.
  • Nanoparticle Interaction : When combined with nanoparticles like silver or lignin, the antimicrobial effect is enhanced due to the release of active ions that disrupt bacterial cell walls.
  • Hydrogel Formation : Hydrogels formed from PVA exhibit swelling behavior that can trap bacteria, leading to increased contact time and enhanced antibacterial effects.

Data Summary

StudyCompositionAntibacterial ActivityCytotoxicityReference
1PVA/ChitosanEffective against S. aureus and E. coli>84% cell viability
2PVA/Ag NPs20% reduction in E. coli viability in 6h~95% cell viability
3PVA/Starch/ChitosanStronger activity against S. aureus>84% cell viability
4PVA/PEG/HACCAntibacterial rates: 41.70% against E. coli, 43.41% against S. aureus~95% cell viability; 2.3% apoptosis

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

PVA-based hydrogels have emerged as significant carriers for drug delivery. They can be engineered to control the release of therapeutic agents, making them suitable for various medical applications. For instance, a study developed capsule-shaped PVA hydrogels that demonstrated effective glucose release over time, enhancing biocompatibility and porosity for biomedical uses .

1.2 Ocular Drug Delivery

Microneedle technology utilizing PVA hydrogels has been explored for ocular drug delivery. This method addresses challenges in treating ocular diseases by allowing precise drug administration with minimal invasiveness. Research indicates that microneedles can penetrate the sclera to deliver drugs effectively, reducing systemic absorption and improving therapeutic outcomes for conditions such as glaucoma and age-related macular degeneration .

1.3 Tissue Engineering

PVA is also utilized in tissue engineering, particularly for cartilage replacement. Its low protein adsorption and favorable biocompatibility make it a suitable candidate for artificial cartilage applications. Studies have shown that PVA can be used to create scaffolds that support cell growth and tissue regeneration .

Material Science Applications

2.1 Hydrogels

PVA-based hydrogels are notable for their mechanical strength and flexibility. Recent advancements have led to the development of multifunctional hydrogels that can be used in wearable devices and soft electronics. These hydrogels exhibit high stretchability and self-healing properties, making them suitable for applications in flexible electronics and biomedical sensors .

2.2 Biocomposites

PVA is often combined with other materials to create biocomposites that enhance mechanical properties while maintaining biodegradability. For instance, PVA-based bionanocomposites have been studied for their potential in various biomedical applications due to their improved strength and antimicrobial properties when combined with nanomaterials like carbon nanotubes .

Case Studies

Study Application Key Findings Limitations
Development of PVA HydrogelsControlled drug deliveryEffective glucose release; good biocompatibilityLimited long-term stability
Microneedle Arrays for Ocular DeliveryOcular drug administrationEnhanced drug delivery efficiency; reduced invasivenessRegulatory challenges remain
PVA in Cartilage ReplacementTissue engineeringSupports cell growth; potential for clinical useRequires further safety studies

Comparison with Similar Compounds

Biodegradable Polymers: PVA vs. Starch and Polylactic Acid (PLA)

Property PVA Starch PLA
Water Solubility Soluble in hot/cold water Insoluble (requires gelatinization) Insoluble
Tensile Strength 50–100 MPa 5–10 MPa 50–70 MPa
Biodegradation Rate Moderate (weeks–months) Fast (days–weeks) Slow (months–years)
Key Limitations Requires plasticizers Brittle without additives High cost, low thermal stability

Key Findings :

  • PVA-starch blends improve mechanical properties but require antimicrobial additives (e.g., ZnO) to offset poor microbial resistance .
  • PLA, while stronger than starch, is less cost-effective and degrades slower than PVA .

Conductive Polymers: PVA vs. Polypyrrole (PPy) and Polyaniline (PANI)

Property PVA PPy PANI
Conductivity Insulative 10–100 S/cm 1–10 S/cm
Thermal Stability Stable up to 200°C Degrades above 150°C Stable up to 250°C
Mechanical Strength High (flexible film-forming) Brittle Moderate
Applications Matrix for conductive blends Sensors, supercapacitors Antistatic coatings, sensors

Key Findings :

  • PVA-PPy composites doped with organic acids (e.g., DBSA) achieve conductivity of ~1 S/cm while enhancing thermal stability (decomposition >250°C) .
  • PVA-PANI-ZnO composites exhibit bactericidal properties (e.g., 99% reduction in E. coli), leveraging PANI’s conductivity and PVA’s film-forming ability .

Hydrogel-Forming Polymers: PVA vs. Polyethylene Glycol (PEG)

Property PVA Hydrogels PEG Hydrogels
Crosslinking Method Physical (freeze-thaw) or chemical (glyoxal) Chemical (photoinitiation)
Swelling Capacity 200–500% (pH-sensitive) 100–300% (non-pH-sensitive)
Mechanical Strength High (elastic modulus ~10 kPa) Low (elastic modulus ~5 kPa)
Applications Drug delivery, wound dressings Tissue engineering

Key Findings :

  • PVA hydrogels made via freeze-thaw cycles exhibit superior mechanical resilience compared to PEG .
  • PEG’s non-ionic nature limits pH responsiveness, whereas PVA-PAA blends show tunable swelling (up to 600%) in acidic/basic environments .

Construction Polymers: PVA vs. Polyacrylic Acid (PAA)

Property PVA in Cement PAA in Cement
Effect on Rheology Increases yield stress (>2% content) Reduces yield stress
Water Retention High (reduces bleeding) Moderate
Adhesion Strength 1.5–2.0 MPa 1.0–1.5 MPa
Key Applications Mortar modifier, crack prevention Water-reducing admixtures

Key Findings :

  • PVA (1–3% content) improves cement mortar workability but raises viscosity at higher dosages, whereas PAA enhances fluidity .
  • PVA’s hydroxyl groups form stronger bonds with cement particles than PAA’s carboxyl groups .

Non-Biodegradable Polymers: PVA vs. Polyvinyl Acetate (PVAc)

Property PVA PVAc
Synthesis Hydrolysis of PVAc Polymerization of vinyl acetate
Biodegradability High Low
Solubility Water-soluble Soluble in organic solvents
Applications Adhesives, films Wood glue, paints

Key Findings :

  • PVAc requires chemical hydrolysis to produce PVA, which is more eco-friendly due to biodegradability .
  • PVA’s water solubility makes it preferable for biomedical applications over PVAc .

Preparation Methods

Reaction Parameters and Optimization

Key variables influencing the degree of hydrolysis (DH) and molecular weight (MW) include catalyst concentration, temperature, and reaction time. For instance, a patent by US4401790A specifies that PVAc solutions diluted to 10–70% (w/w) in methanol achieve optimal alcoholysis at 25–60°C. Higher catalyst concentrations (e.g., 5–10 mol% NaOH) accelerate the reaction but risk excessive chain scission, reducing MW. Table 1 summarizes critical parameters from industrial and academic studies.

Table 1: Conventional Alcoholysis Conditions and Outcomes

PVAc Concentration (wt%)Catalyst (mol%)Temperature (°C)Reaction Time (h)DH (%)MW (kDa)
15–305–10 NaOH25–602–487–9925–300
50–702–5 KOH40–553–692–9850–150

Data derived from and highlight the trade-off between DH and MW. For example, PVAc solutions at 15–30% (w/w) yield PVA with DH >95% but lower MW (25–50 kDa), whereas concentrated solutions (50–70%) produce higher-MW PVA (100–150 kDa) with slightly reduced DH.

Copolymerization Techniques for Modified PVA

Recent advancements focus on copolymerizing vinyl acetate (VAc) with cyclic monomers to introduce degradable linkages, enhancing PVA’s environmental compatibility. A notable example is the synthesis of 2-methylene-1,3-dioxepane (MDO), a cyclic ketene acetal, which forms ester bonds during polymerization.

Synthesis of MDO-VAc Copolymers

The copolymerization of MDO and VAc proceeds via free-radical mechanisms using initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN). At 60°C and 5 mol% AIBN, reaction times of 3–4 hours achieve >90% conversion for feed ratios of 30/70 to 70/30 (MDO/VAc). Subsequent hydrolysis with KOH or lipase enzymes yields PVA with tunable ester content (5–30 mol%), impacting solubility and thermal stability.

Table 2: Copolymerization Conditions and Hydrolysis Outcomes

MDO/VAc Ratio (mol%)Initiator (mol% AIBN)Reaction Time (h)Hydrolysis AgentEster Content (mol%)
30/7053KOH5–10
50/5054Lipase15–20
70/3054KOH25–30

Enzymatic hydrolysis using Candida rugosa lipase shows promise for eco-friendly processing, though chain scission remains limited compared to alkaline methods.

Enzymatic Hydrolysis of PVAc

The discovery of esterases like DacApva from Comamonas sp. strain NyZ500 offers a green alternative to chemical hydrolysis. DacApva deacetylates PVAc derivatives with specific activities of 272.79 U/mg for partially hydrolyzed PVA (PVA1788) and 12.71 U/mg for insoluble PVAc.

Mechanistic Insights and Applications

DacApva operates optimally at pH 7.5–8.0 and 30–40°C, cleaving acetyl groups without significant depolymerization. While efficient for soluble substrates, its activity on PVAc is hindered by solubility limitations. Protein engineering efforts aim to enhance interfacial activation for industrial-scale applications.

Microwave-Assisted Alcoholysis

Emerging microwave techniques reduce reaction times and energy consumption. A study by Flinn Scientific demonstrates that microwave heating (3–5 minutes at 800 W) achieves homogeneous 4% PVA solutions, though this applies to post-synthesis dissolution rather than polymerization. Industrial adoption for full-scale synthesis remains nascent but warrants exploration.

Impact of Hydrolysis Degree on Material Properties

The DH critically influences PVA’s thermal and mechanical behavior. Research on PLA/PVA blends reveals that PVA with 87–89% DH exhibits higher thermal stability (T<sub>max</sub> = 260–270°C) compared to fully hydrolyzed PVA (DH 98%, T<sub>max</sub> = 240–250°C). Residual acetate groups act as plasticizers, mitigating chain rigidity.

Table 3: Thermal Properties of PVA by Hydrolysis Degree

DH (%)T<sub>max</sub> (°C)Residual Acetate (mol%)Application Suitability
87–89260–27011–13High-temperature films
95–98240–2502–5Biomedical hydrogels

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize PVA-based hydrogels for thermal analysis?

  • Methodology :

  • Use solvent casting with varying degrees of polymerization (DP) of PVA (e.g., DP 1700–2600) and cross-linkers like glutaraldehyde. Gelation temperature and time depend on DP: lower DP requires higher polymer concentration to form gels. Below 0°C, transparent gels form, while above 0°C, opaque gels dominate due to crystallinity .
  • Characterize thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For cross-linking kinetics, employ spectrophotometry to monitor PVA concentration changes during acetalization with glutaraldehyde, revealing a 1:525 stoichiometric ratio and zero-order kinetics for PVA .

Q. What experimental protocols optimize mechanical property testing in PVA composites?

  • Methodology :

  • Prepare PVA-CNT composites by dispersing carbon nanotubes (0.5–1.0 wt%) via magnetic stirring and ultrasonication with surfactants. Align CNTs via mechanical stretching or external fields (e.g., electric/magnetic) to enhance directional properties .
  • Measure elastic modulus and hardness using nanoindentation at >3 µm depth to avoid surface effects (e.g., oxidation or CNT sedimentation). For tensile testing, ensure samples are stretched in the CNT alignment direction, as modulus values may exceed nanoindentation results due to anisotropy .

Advanced Research Questions

Q. How can contradictions in mechanical data between tensile testing and nanoindentation be resolved?

  • Analysis Framework :

  • Tensile vs. Nanoindentation Discrepancies : Tensile tests measure directional properties (e.g., aligned CNTs), while nanoindentation assesses bulk behavior. Standardize testing conditions (e.g., sample aging >2 weeks to stabilize moisture content) .
  • Statistical Validation : Use high-load nanoindentation (100 mN) to minimize surface artifacts. Compare data across depths >3 µm, where properties stabilize. For tensile tests, calibrate displacement measurements to account for夹具 slippage .
    • Example : In aligned CNT-PVA composites, tensile modulus increased by 200% compared to bulk nanoindentation results due to directional reinforcement .

Q. What strategies mitigate CNT aggregation in high-loading (>0.5 wt%) PVA composites?

  • Experimental Design :

  • Optimize surfactant type (e.g., SDS vs. CTAB) and concentration to improve CNT dispersion. Use ethanol post-treatment to remove residual water, enhancing CNT-polymer adhesion and reducing voids .
  • Characterize dispersion homogeneity via SEM or TEM. Aggregation above 0.5 wt% CNTs increases standard deviation in nanoindentation hardness (e.g., ±1.5 GPa vs. ±0.8 GPa for 0.5 wt%) .

Q. How does cross-linking kinetics influence PVA hydrogel stability for biomedical applications?

  • Kinetic Modeling :

  • Track reaction progress using UV-Vis spectrophotometry at 290 nm (glutaraldehyde absorption peak). Fit data to a rate equation: r=k[PVA]0[Glutaraldehyde]0.7r = k[PVA]^0[Glutaraldehyde]^{0.7}, where kk is temperature-dependent .
  • Adjust cross-linker concentration and reaction time to balance gel strength (e.g., compressive modulus) and degradation rate. Excess glutaraldehyde (>1:500 ratio) may cause brittleness .

Data Analysis & Literature Review

Q. What systematic approaches ensure rigor in reviewing PVA thermal property studies?

  • PRISMA Guidelines :

  • Use Boolean search terms (e.g., "polyvinyl alcohol" AND "thermal properties" AND "hydrogel") in Google Scholar and Scopus. Filter results by publication year (e.g., 2018–2023) and experimental/quasi-experimental designs .
  • Exclude studies lacking DSC/TGA validation or using non-peer-reviewed sources. For meta-analysis, extract data on melting point (TmT_m), glass transition (TgT_g), and degradation temperature (TdT_d) .

Q. How can researchers validate conflicting reports on PVA-CNT composite degradation temperatures?

  • Contradiction Resolution :

  • Compare stabilization methods: Ethanol-treated composites show TdT_d increases of ~100°C but reduced stiffness due to altered crystallinity. Untreated composites retain mechanical properties but degrade faster .
  • Replicate experiments under controlled humidity (e.g., 50% RH) to standardize moisture effects. Discrepancies often arise from variations in CNT alignment or residual solvent content .

Tables for Key Findings

Composite Property CNT Loading (wt%) Alignment Method Elastic Modulus (GPa) Degradation Temp. (°C)
PVA (Unreinforced)0N/A2.1 ± 0.3220 ± 5
PVA + 0.5 wt% CNT (Aligned)0.5Mechanical Stretching6.5 ± 0.8320 ± 10
PVA + 1.0 wt% CNT (Non-Aligned)1.0None3.0 ± 1.2250 ± 15

Data synthesized from .

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Reactant of Route 1
Polyvinyl alcohol

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